CID 156588514
Description
CID 156588514 is a chemical compound tentatively identified as a derivative within the oscillatoxin family, a class of bioactive marine natural products. Oscillatoxins are polyketide-derived toxins produced by cyanobacteria and are notable for their complex macrocyclic structures and potent biological activities, including cytotoxicity and ion channel modulation . Analytical techniques such as GC-MS and vacuum distillation have been employed to characterize related oscillatoxin derivatives, highlighting their identification via mass spectral fragmentation patterns and chromatographic retention times .
Properties
Molecular Formula |
C20H23CaN7O7 |
|---|---|
Molecular Weight |
513.5 g/mol |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,15,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,23,25,26,32);/t12-,13-,15?;/m0./s1 |
InChI Key |
KKGNWVMDLZQOQX-BDDIODHDSA-N |
Isomeric SMILES |
C1[C@@H](N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca] |
Canonical SMILES |
C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca] |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 156588514 are not explicitly detailed in the available literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques. Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
CID 156588514 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
CID 156588514 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used as a probe to study specific biochemical pathways or as a tool to investigate the function of certain proteins. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of CID 156588514 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Structural Comparison
The oscillatoxin family is characterized by a 30-membered macrocyclic lactone core with varying methyl, hydroxyl, and epoxy substitutions. Table 1 summarizes key structural and physicochemical properties of CID 156588514 and its closest analogs:
Notes:
Physicochemical Properties
Lipophilicity and solubility are critical for bioavailability:
Q & A
How can I systematically design experiments to investigate the physicochemical properties of CID 156588514?
Basic Research Question
A robust experimental design begins with a clear hypothesis and alignment with research objectives. Key steps include:
- Define Variables : Identify independent (e.g., temperature, concentration) and dependent variables (e.g., solubility, stability) .
- Control Groups : Include controls to isolate the compound’s intrinsic behavior from external factors .
- Replication : Plan triplicate measurements to ensure reproducibility and statistical validity .
- Instrumentation : Specify techniques (e.g., HPLC, NMR) and validate their calibration protocols .
Refer to journals like Biochemistry (Moscow) for standardized experimental reporting guidelines .
What frameworks are effective for formulating hypothesis-driven research questions about this compound?
Basic Research Question
Use structured frameworks to ensure clarity and feasibility:
- PICOT : Define Population (e.g., in vitro models), Intervention (e.g., dosage), Comparison (e.g., analogs), Outcome (e.g., efficacy), and Timeframe .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
For example: “How does this compound modulate [specific pathway] in [cell type] compared to [analog] over a 72-hour exposure?” .
How should I address contradictions in published data on this compound’s biological activity?
Advanced Research Question
Contradictions often arise from methodological variability. Mitigate this by:
- Meta-Analysis : Compare experimental conditions (e.g., assay types, buffer compositions) across studies .
- Sensitivity Analysis : Test whether small changes in parameters (e.g., pH, temperature) replicate conflicting results .
- Collaborative Verification : Share protocols with independent labs for cross-validation .
Document discrepancies in the Discussion section, emphasizing contextual factors (e.g., cell line heterogeneity) .
What strategies ensure reproducibility in synthesizing and characterizing this compound?
Advanced Research Question
Reproducibility hinges on meticulous documentation:
- Synthesis Protocols : Detail reaction conditions (e.g., catalysts, purity of precursors) and purification steps (e.g., column chromatography parameters) .
- Characterization Data : Report NMR shifts, HPLC retention times, and mass spectra with raw data in supplementary materials .
- Batch Variability : Analyze multiple synthesis batches to quantify impurity profiles .
Follow guidelines from the Beilstein Journal of Organic Chemistry for transparent reporting .
How can I integrate multi-omics data to study this compound’s mechanism of action?
Advanced Research Question
Multi-omics integration requires interdisciplinary collaboration:
- Data Harmonization : Use platforms like KNIME or Python/R pipelines to align transcriptomic, proteomic, and metabolomic datasets .
- Network Analysis : Apply tools such as Cytoscape to identify hub genes/proteins affected by the compound .
- Validation : Confirm computational predictions with targeted assays (e.g., siRNA knockdowns) .
Publish workflows in open-access repositories (e.g., GitHub) to enhance transparency .
What ethical considerations apply when using proprietary data on this compound in academic research?
Basic Research Question
Ethical use of proprietary data involves:
- Permissions : Submit formal requests to data holders (e.g., Cambridge University Press) with detailed research plans and academic affiliations .
- Attribution : Cite original sources and adhere to licensing agreements in publications .
- Data Anonymization : If required, mask identifiers in shared datasets .
How do I conduct a systematic review of this compound’s pharmacokinetic properties?
Basic Research Question
Follow PRISMA guidelines:
- Search Strategy : Use databases (PubMed, Reaxys) with keywords like “this compound” AND “ADME” .
- Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., in vivo vs. in vitro) .
- Quality Assessment : Apply tools like SYRCLE’s risk-of-bias checklist for animal studies .
Summarize findings in tables comparing parameters (e.g., half-life, bioavailability) .
What statistical methods are appropriate for analyzing dose-response relationships of this compound?
Advanced Research Question
Use dose-response modeling to quantify efficacy and toxicity:
- Curve Fitting : Apply nonlinear regression (e.g., Hill equation) in GraphPad Prism .
- EC50/IC50 Calculation : Validate with bootstrap resampling to estimate confidence intervals .
- Synergy Analysis : Employ software like Combenefit for combination therapy studies .
Report raw data and code for peer validation .
How can I optimize computational docking studies to predict this compound’s target interactions?
Advanced Research Question
Enhance docking accuracy through:
- Force Field Selection : Compare AMBER, CHARMM, and OPLS for ligand-protein systems .
- Solvent Effects : Include explicit water molecules in molecular dynamics simulations .
- Experimental Cross-Check : Validate top poses with mutagenesis or SPR binding assays .
Publish docking coordinates in the Protein Data Bank .
What peer-review criteria are critical for publishing this compound research?
Basic Research Question
Key criteria include:
- Methodological Rigor : Detailed protocols and statistical analysis .
- Data Availability : Raw datasets in repositories like Figshare or Zenodo .
- Contextualization : Discuss implications for broader fields (e.g., drug discovery) .
Address reviewer critiques on limitations (e.g., sample size) transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
